

Technical Guide: Physicochemical Properties of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromo-3-chloropyridine

Cat. No.: B061691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis.^[1] Its trifunctional nature, featuring two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.^{[1][2]} This technical guide provides a comprehensive overview of the known physicochemical properties of **2,5-Dibromo-3-chloropyridine**, outlines relevant experimental protocols for its synthesis and characterization by analogy to similar compounds, and presents logical workflows for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,5-Dibromo-3-chloropyridine**. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₅ H ₂ Br ₂ ClN | [3][4] |
| Molecular Weight | 271.34 g/mol | [3][4] |
| Appearance | Colorless or pale yellow solid | [1][2] |
| Boiling Point | 263.3 ± 35.0 °C (Predicted) | [1][5] |
| Melting Point | Not experimentally determined (Solid at room temperature) | [5] |
| Density | 2.136 ± 0.06 g/cm ³ (Predicted) | [1] |
| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol and chlorinated solvents. | [1][2] |
| pKa (Predicted) | -3.85 ± 0.20 | [4] |
| Flash Point | 113 °C | [1] |
| Vapor Pressure | 0.0169 mmHg at 25°C | [1] |
| Refractive Index | 1.62 | [1] |
| InChI | InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H | [3][5] |
| InChIKey | FMPHOXAZOVLRIF-UHFFFAOYSA-N | [3][5] |
| SMILES | <chem>C1=C(C=NC(=C1Cl)Br)Br</chem> | [3] |
| CAS Number | 160599-70-2 | [1] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for **2,5-Dibromo-3-chloropyridine** in the searched literature, the following sections provide detailed

methodologies for the synthesis and characterization of closely related halo-pyridines. These protocols serve as a practical guide for researchers working with this class of compounds.

Synthesis Protocol: Sandmeyer Reaction for Halogenated Pyridines

A common method for the synthesis of halopyridines from aminopyridines is the Sandmeyer reaction. The following is a representative protocol for the synthesis of 2,5-dibromopyridine, which can be adapted for the synthesis of **2,5-Dibromo-3-chloropyridine** from a suitable amino-chloro-bromopyridine precursor.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 2-Amino-5-bromopyridine
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO_2)
- Cuprous bromide (CuBr) (catalyst)
- Sodium hydroxide (NaOH) solution (e.g., 40%)
- Ice
- Distilled water
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aminopyridine in 48% hydrobromic acid.
- Cool the mixture to a temperature between $-5\text{ }^{\circ}\text{C}$ and $0\text{ }^{\circ}\text{C}$ using an ice-salt bath.

- Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
- After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure complete diazotization.
- In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.
- Slowly add the diazonium salt solution to the cuprous bromide solution while maintaining a low temperature.
- Allow the reaction to stir for several hours at a controlled temperature (e.g., 0-15 °C).[6][7]
- After the reaction is complete, neutralize the mixture to a pH of 7-8 by the slow addition of a sodium hydroxide solution.
- Extract the product with an organic solvent.
- Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by techniques such as recrystallization or column chromatography.

Characterization Protocols

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) should be reported. For **2,5-Dibromo-3-chloropyridine**, two signals in the aromatic region are expected.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at a frequency of 75 MHz or higher. The spectrum is usually acquired with

proton decoupling to simplify the signals to singlets for each unique carbon atom. The chemical shifts are reported in ppm relative to TMS. For **2,5-Dibromo-3-chloropyridine**, five distinct signals are expected in the aromatic region.

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm^{-1} . Characteristic absorption bands for the pyridine ring and C-Br/C-Cl bonds should be identified.

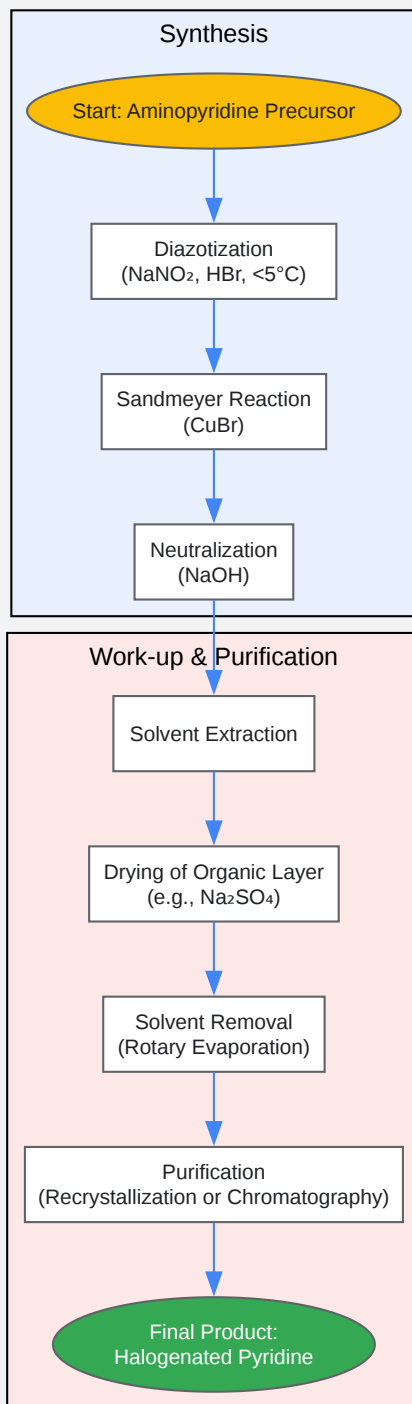
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak (M^+) should be observed, and its mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms and one chlorine atom.

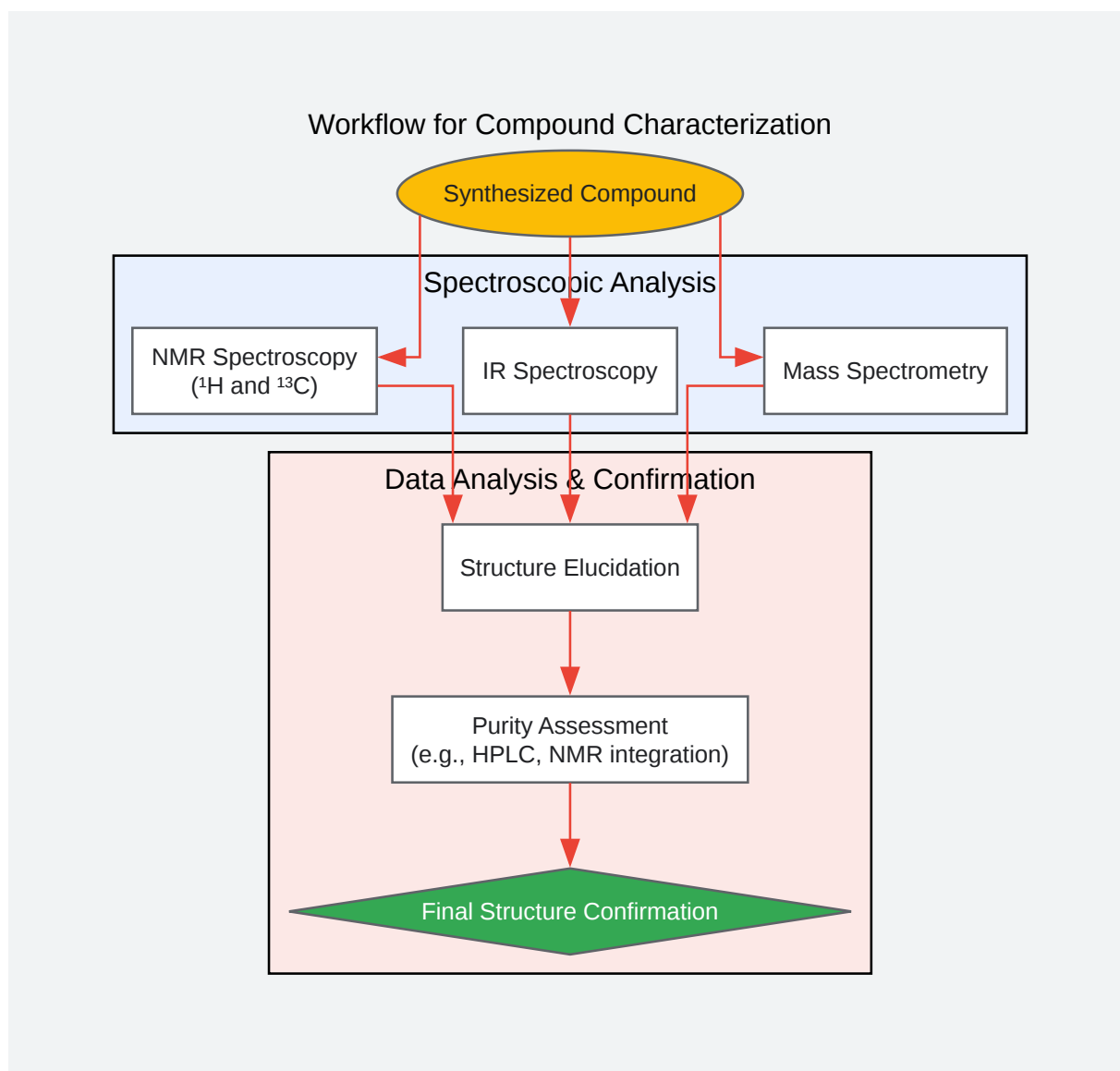
Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated pyridine via a Sandmeyer reaction.

General Workflow for Halogenated Pyridine Synthesis





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]
- 3. 2,5-Dibromo-3-chloropyridine | C₅H₂Br₂ClN | CID 12630983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIBROMO-3-CHLOROPYRIDINE Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 2,5-Dibromo-3-chloropyridine | 160599-70-2 [sigmaaldrich.com]
- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 7. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 8. heteroletters.org [heteroletters.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,5-Dibromo-3-chloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061691#physicochemical-properties-of-2-5-dibromo-3-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com